molecular formula C18H31GaN4O9 B8231015 Gadolinium,[10-[2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetato(3-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7]-

Gadolinium,[10-[2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetato(3-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7]-

Cat. No.: B8231015
M. Wt: 517.2 g/mol
InChI Key: LNUSHJPTOIHLSF-CTHHTMFSSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadobutrol (CAS 770691-21-9) is a nonionic, macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) for enhanced visualization of vascular and central nervous system (CNS) structures . Its molecular formula is C₁₈H₃₁GdN₄O₉·H₂O (anhydrous: 604.71 g/mol; monohydrate: 622.73 g/mol) . The compound features a 1,4,7,10-tetraazacyclododecane (cyclen) macrocyclic backbone with three acetate arms and a 2,3-dihydroxy-1-(hydroxymethyl)propyl substituent, ensuring high thermodynamic and kinetic stability . This structure minimizes gadolinium ion (Gd³⁺) release, reducing risks such as nephrogenic systemic fibrosis (NSF) . Gadobutrol is administered at a 1.0 M concentration, higher than most GBCAs, enhancing its relaxivity efficacy in clinical settings .

Properties

IUPAC Name

gallium;2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9.Ga/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUSHJPTOIHLSF-CTHHTMFSSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Ga+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Ga+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31GaN4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural Comparison of Key GBCAs

Compound Molecular Formula Molecular Weight (g/mol) Structure Type Ionic Nature
Gadobutrol C₁₈H₃₁GdN₄O₉·H₂O 622.73 Macrocyclic Nonionic
Gadoteridol (Gd-DO3A) C₁₇H₂₉GdN₄O₇ 558.60 Macrocyclic Nonionic
Gadopentetate Monomeglumine C₂₁H₃₇GdN₄O₁₅ 753.71 Linear Ionic
Gadoterate Meglumine C₁₆H₂₄GdN₄NaO₈ 580.62 Macrocyclic Ionic

Key Observations :

  • Macrocyclic vs. Linear : Gadobutrol, Gadoteridol, and Gadoterate are macrocyclic, offering superior Gd³⁺ retention compared to linear agents like Gadopentetate .
  • Ionicity: Nonionic agents (Gadobutrol, Gadoteridol) reduce osmolality-related side effects versus ionic agents (Gadopentetate, Gadoterate) .

Relaxivity and Clinical Efficacy

Relaxivity (at 1.5 T, 37°C):

  • Gadobutrol: ~5.0 mM⁻¹s⁻¹ (higher due to 1.0 M concentration) .
  • Gadoteridol: ~4.1 mM⁻¹s⁻¹ .
  • Gadopentetate: ~4.1 mM⁻¹s⁻¹ .

Clinical Use :

  • Gadobutrol’s 1.0 M concentration allows lower injection volumes for equivalent contrast, advantageous in CNS and angiography .
  • Linear agents (e.g., Gadopentetate) are less preferred due to NSF risks but remain in use for general imaging .

Thermodynamic Stability (log K) :

  • Gadobutrol: log K = 21.8 .
  • Gadoteridol: log K = 23.8 .
  • Gadopentetate: log K = 17.7 .

Kinetic Stability :

  • Macrocyclic agents (Gadobutrol, Gadoteridol) exhibit slower Gd³⁺ dissociation (t₁/₂ > 1,000 hours at pH 1) versus linear agents (t₁/₂ < 10 hours) .

Regulatory and Pharmacopeial Standards

  • Gadobutrol complies with USP monographs specifying limits for residual solvents, free Gd³⁺, and impurities .
  • The European Pharmacopoeia mandates stringent testing for linear GBCAs due to stability concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadolinium,[10-[2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetato(3-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7]-
Reactant of Route 2
Gadolinium,[10-[2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetato(3-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.